N-(2,5-dimethoxyphenyl)-2-methylquinoline-4-carboxamide
Overview
Description
N-(2,5-dimethoxyphenyl)-2-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a 2,5-dimethoxyphenyl group and a carboxamide group at specific positions
Mechanism of Action
Target of Action
Similar compounds such as 5-cyano-n- (2,5-dimethoxybenzyl)-6-ethoxypyridine-2-carboxamide and 2,4-diamino-6- [n- (2’,5’-dimethoxybenzyl)-n-methylamino]quinazoline have been shown to interact with proteins like c-jun-amino-terminal kinase-interacting protein 1 and mitogen-activated protein kinase 8 , and Dihydrofolate reductase respectively. These proteins play crucial roles in cellular signaling pathways.
Mode of Action
Compounds with similar structures, such as 2- (4-iodo-2,5-dimethoxyphenyl)-n- [ (2-methoxyphenyl)methyl]ethanamine (25i-nbome), are known to be potent serotonin 5-ht2a receptor agonists . This suggests that N-(2,5-dimethoxyphenyl)-2-methylquinoline-4-carboxamide might interact with its targets in a similar manner, leading to changes in cellular signaling.
Biochemical Pathways
Related compounds have been shown to impact the branched-chain amino acid (bcaa) degradation pathway . This could potentially lead to the accumulation of BCAA and BCAA intermediates during acute metabolic decompensation .
Result of Action
Related compounds like 2-(4-iodo-2,5-dimethoxyphenyl)-n-[(2 methoxyphenyl)methyl]ethanamine (25i-nbome) are known to cause various toxic effects including tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and even death .
Action Environment
It’s worth noting that the legality, availability, and usage patterns of similar substances can vary widely, influencing their overall impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-methylquinoline-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 2,5-dimethoxyphenylacetic acid: This can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene.
Quinoline Core Formation: The quinoline core can be synthesized through a Pfitzinger reaction, where an appropriate aniline derivative is reacted with an isatin derivative under acidic conditions.
Coupling Reaction: The final step involves coupling the 2,5-dimethoxyphenylacetic acid with the quinoline core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent serotonin 5-HT2A receptor agonist with hallucinogenic effects.
2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25C-NBOMe): Another member of the NBOMe series with similar pharmacological properties.
2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25H-NBOMe): A less potent analog with similar structural features.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-methylquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Unlike the NBOMe series, which are primarily known for their hallucinogenic effects, this compound is explored for its broader range of applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-10-15(14-6-4-5-7-16(14)20-12)19(22)21-17-11-13(23-2)8-9-18(17)24-3/h4-11H,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGPSWYMSLVSPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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